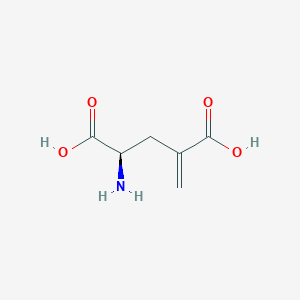
4-methylene-D-glutamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methylene-D-glutamic acid is a 4-methyleneglutamic acid and a D-alpha-amino acid. It is an enantiomer of a 4-methylene-L-glutamic acid.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Powell and Dekker (1981) detailed a synthesis method for 4-methylene-DL-glutamic acid, emphasizing its physical and chemical properties, which are identical to the naturally occurring L-isomer. This synthesis process is significant for obtaining gram quantities of the compound for further research applications (Powell & Dekker, 1981).
Neuroexcitatory Applications
- Receveur, Roumestant, and Viallefont (1995) explored the synthesis of 4-methylene glutamic acid and its action on glutamate metabotropic receptors, highlighting its potency in producing IPs similar to L-Glu. This research underscores the potential neuroexcitatory applications of 4-methylene-D-glutamic acid (Receveur et al., 1995).
Conformational Analysis in Glutamate Receptors
- Todeschi et al. (1996, 1997) conducted conformational analyses using NMR spectroscopy and molecular modeling on analogues of glutamic acid, including 4-methylene-D-glutamic acid. These studies are crucial for understanding the interactions of these compounds with different glutamate receptors in the central nervous system (Todeschi et al., 1996), (Todeschi et al., 1997).
Medical and Biotechnological Applications
- Shah and Khan (2020) discussed the role of 4-carboxyglutamate, a modification of glutamic acid, in blood coagulation and its association with various diseases. This study highlights the need for computational models to predict occurrences of such modifications, potentially including derivatives like 4-methylene-D-glutamic acid (Shah & Khan, 2020).
Glutamate as a Neurotransmitter
- Meldrum (2000) reviewed the role of glutamate, the precursor of 4-methylene-D-glutamic acid, as a principal neurotransmitter in the brain. Understanding the functions and pathological implications of glutamate provides context for the potential applications of its derivatives in neurology and psychiatry (Meldrum, 2000).
Potential in Neuroscience and Neuropharmacology
- The research on glutamic acid analogues, including 4-methylene-D-glutamic acid, has implications in neuroscience and neuropharmacology, particularly in understanding and modulating glutamate receptors in the central nervous system, as discussed in various studies (Todeschi et al., 1996, 1997; Zhou et al., 1997; Gegelashvili & Schousboe, 1997) (Zhou et al., 1997), (Gegelashvili & Schousboe, 1997).
Eigenschaften
Produktname |
4-methylene-D-glutamic acid |
|---|---|
Molekularformel |
C6H9NO4 |
Molekulargewicht |
159.14 g/mol |
IUPAC-Name |
(2R)-2-amino-4-methylidenepentanedioic acid |
InChI |
InChI=1S/C6H9NO4/c1-3(5(8)9)2-4(7)6(10)11/h4H,1-2,7H2,(H,8,9)(H,10,11)/t4-/m1/s1 |
InChI-Schlüssel |
RCCMXKJGURLWPB-SCSAIBSYSA-N |
Isomerische SMILES |
C=C(C[C@H](C(=O)O)N)C(=O)O |
Kanonische SMILES |
C=C(CC(C(=O)O)N)C(=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2R,3S,4R,5S,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,8,10,12,14-heptamethyl-1-oxa-7-azacyclopentadecan-15-one](/img/structure/B1241909.png)
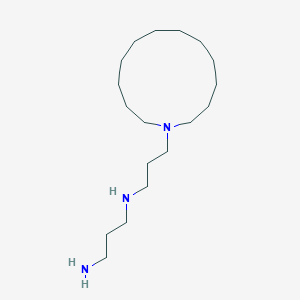
![1-cyclopropyl-7-[(2S)-2-[(dimethylamino)methyl]morpholin-4-yl]-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid](/img/structure/B1241912.png)
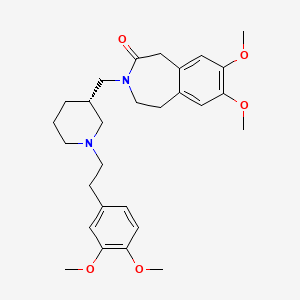
![1,5,7,9,11,14-Hexahydroxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carboxylic acid](/img/structure/B1241916.png)
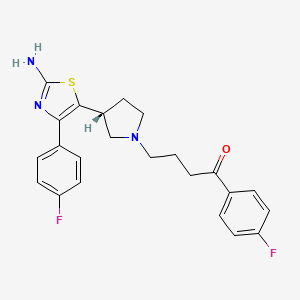
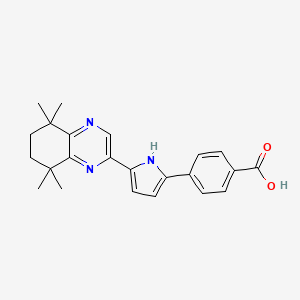
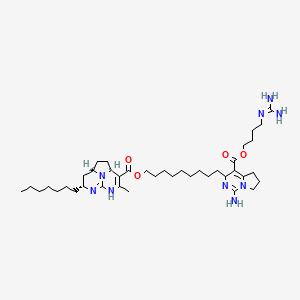
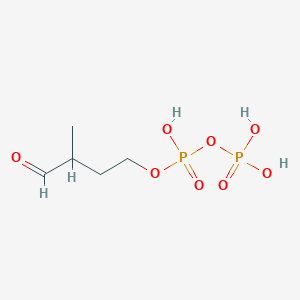
![(1'S,2'R,3'S,5'R,7'R)-2'-hydroxy-2'-methoxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,6'-4,12-dioxatetracyclo[5.4.1.01,7.03,5]dodec-9-ene]-8',11'-dione](/img/structure/B1241924.png)
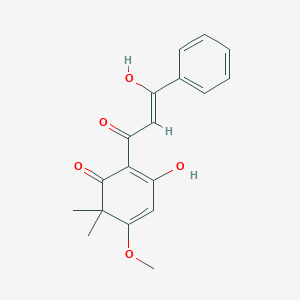

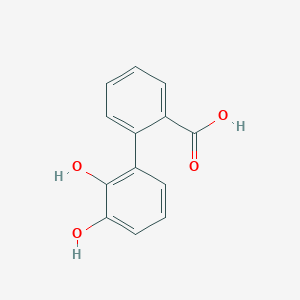
![TG(16:1(9Z)/20:1(11Z)/20:4(5Z,8Z,11Z,14Z))[iso6]](/img/structure/B1241931.png)